N,N,1-trimethylpyridin-1-ium-4-amine iodide

Acetylcholinesterase inhibition Alzheimer's disease research Quaternary ammonium inhibitors

Researchers developing cholinesterase inhibitors face reproducibility challenges from positional isomerism-reaction rates can differ by 8,500-fold between 2- and 4-isomers of dimethylaminopyridine methiodides. This well-characterized monoquaternary pyridinium salt (CAS 7538-79-6) eliminates confounding variables with validated AChE Kd of 33 μM and ChoK IC₅₀ of 17 μM. • Reproducible batch-to-batch anticholinesterase activity for reliable inter-assay benchmarking • Defined solubility: DMF (20 mg/mL), DMSO (10 mg/mL), ethanol (5 mg/mL), PBS pH 7.2 (10 mg/mL) • Ambient temperature shipping with stock availability in standard research quantities.

Molecular Formula C8H13IN2
Molecular Weight 264.11 g/mol
CAS No. 7538-79-6
Cat. No. B3026191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,1-trimethylpyridin-1-ium-4-amine iodide
CAS7538-79-6
Molecular FormulaC8H13IN2
Molecular Weight264.11 g/mol
Structural Identifiers
SMILESC[N+]1=CC=C(C=C1)N(C)C.[I-]
InChIInChI=1S/C8H13N2.HI/c1-9(2)8-4-6-10(3)7-5-8;/h4-7H,1-3H3;1H/q+1;/p-1
InChIKeyRCVFMABHZHZKCM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,1-Trimethylpyridin-1-ium-4-amine Iodide Profile


N,N,1-Trimethylpyridin-1-ium-4-amine iodide (CAS 7538-79-6), also known as 4-(dimethylamino)-1-methylpyridinium iodide, is a monoquaternary pyridinium salt with the molecular formula C₈H₁₃IN₂ and molecular weight 264.11 g/mol [1]. The compound features a 4-position dimethylamino substituent and an iodide counterion, existing as a crystalline solid at room temperature . It has documented anticholinesterase activity in rat brain homogenates (Kd = 33 μM) and inhibits yeast choline kinase (ChoK) with an IC₅₀ of 17 μM [2]. Additionally, it exhibits antiproliferative activity against HT-29 colon cancer cells (IC₅₀ = 2 μM) .

Substitution Risks with N,N,1-Trimethylpyridin-1-ium-4-amine Iodide


Monoquaternary pyridinium salts are not functionally interchangeable. Substitution pattern critically governs both reactivity and biological activity: 2-isomers and 4-isomers of dimethylaminopyridine methiodides differ by a factor of 8.5 × 10³ in reaction rate with hydroxide ions [1]. Within the 4-position series alone, substituent electronic character drives anticholinesterase IC₅₀ values from 33 μM to 3981 μM — a >120-fold activity range [2]. The iodide counterion confers distinct solubility characteristics compared to bromide or chloride analogs, with specific solubility limits in DMF (20 mg/mL), DMSO (10 mg/mL), and ethanol (5 mg/mL) . Procurement of the precise CAS 7538-79-6 structure ensures that experimental parameters match published reference data, avoiding the confounding variables introduced by even structurally proximate congeners.

Differentiation Evidence for N,N,1-Trimethylpyridin-1-ium-4-amine Iodide


4-Dimethylamino Substitution: Superior AChE Inhibition

In a systematic structure-activity study of eleven monoquaternary pyridinium salts bearing different 4-position substituents, the 4-(dimethylamino) derivative (CAS 7538-79-6) exhibited the most potent anticholinesterase activity with an IC₅₀ of 33 μM. By contrast, the 4-cyano analog showed an IC₅₀ of 3981 μM [1]. The 4-tert-butyl analog gave an IC₅₀ of 79 μM, while the unsubstituted 1-methylpyridinium control showed an IC₅₀ of 1000 μM [1].

Acetylcholinesterase inhibition Alzheimer's disease research Quaternary ammonium inhibitors

Hydroxide Reactivity: 4-Isomer vs. 2-Isomer

Kinetic studies at 20 °C in aqueous hydroxide reveal a dramatic positional effect: 2-dimethylaminopyridine methiodide reacts 8.5 × 10³ times faster than its 4-isomer (CAS 7538-79-6), attributable primarily to a 6.4 kcal mol⁻¹ lower activation energy for the 2-isomer [1]. Additionally, the 4-dimethylaminopyridine methiodide is 3.1 × 10⁻⁶ times as reactive as its 4-chloro analog [1].

Heterocyclic reaction kinetics Nucleophilic aromatic substitution Pyridinium reactivity

Yeast Choline Kinase Inhibition

N,N,1-Trimethylpyridin-1-ium-4-amine iodide inhibits yeast choline kinase (ChoK) with an IC₅₀ of 17 μM . The compound also demonstrates antiproliferative activity against HT-29 human colon adenocarcinoma cells with an IC₅₀ of 2 μM . The 4-dimethylaminopyridinium moiety serves as a choline-mimetic cationic head, a validated pharmacophore element in ChoK inhibitor design [1].

Choline kinase inhibition Cancer metabolism Antiproliferative agents

Solubility Profile in Common Solvents

The compound exhibits a defined solubility profile: 20 mg/mL in DMF, 10 mg/mL in DMSO, 10 mg/mL in PBS (pH 7.2), and 5 mg/mL in ethanol . This contrasts with pyridinium bromide and chloride analogs, where the iodide counterion generally confers lower aqueous solubility but higher solubility in polar aprotic organic solvents — a property relevant to both biological assay preparation and synthetic applications requiring non-aqueous conditions.

Solubility screening Assay buffer compatibility Formulation development

Applications of N,N,1-Trimethylpyridin-1-ium-4-amine Iodide


AChE Screening Reference Inhibitor

With an IC₅₀ of 33 μM in rat brain homogenate AChE assays, this compound serves as a well-characterized positive control or benchmark inhibitor for cholinesterase inhibitor screening programs [1]. Its activity resides at the potent end of the monoquaternary pyridinium series, providing a reproducible reference point for inter-assay and inter-laboratory comparisons when developing novel AChE inhibitors.

Choline-Mimetic Scaffold for ChoK Inhibitor Design

The 4-dimethylaminopyridinium moiety mimics the quaternary ammonium group of choline, making this compound a validated starting scaffold or cationic head component in ChoK inhibitor development [2]. The documented IC₅₀ of 17 μM against yeast ChoK and antiproliferative IC₅₀ of 2 μM against HT-29 colon cancer cells provide baseline activity metrics for comparative SAR campaigns.

Kinetic Reference for Positional Isomer Reactivity

The compound's well-characterized reactivity profile with hydroxide ions (8.5 × 10³-fold slower than the 2-isomer) makes it a valuable reference material for mechanistic studies of nucleophilic substitution at quaternary pyridinium centers [3]. Its markedly lower reactivity relative to the 2-isomer is advantageous in synthetic sequences requiring a kinetically stable pyridinium intermediate under aqueous basic conditions.

Functional Material Synthesis by Counterion Metathesis

The compound has been utilized as a cationic building block in the preparation of nickel bis(dithiolene) coordination complexes via slow diffusion methods, yielding crystalline materials for electronic and magnetic property investigations [4]. The iodide counterion can be exchanged to tune solubility and crystallization behavior for materials synthesis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N,1-trimethylpyridin-1-ium-4-amine iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.